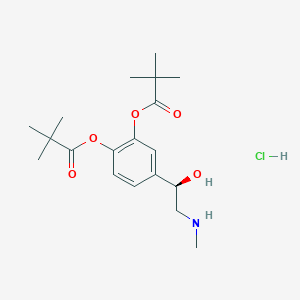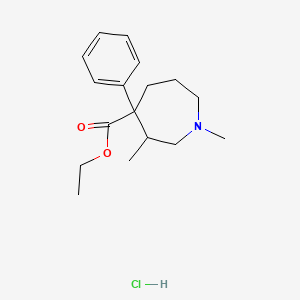
Dipivefrine hydrochloride, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipivefrine hydrochloride, ®-, is a prodrug of epinephrine used primarily in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma . It is formed by the diesterification of epinephrine and pivalic acid, enhancing its lipophilic character and penetration into the anterior chamber of the eye .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipivefrine hydrochloride involves several steps:
Esterification: 4-chloroacetyl catechol reacts with pivaloyl chloride to form an intermediate.
Substitution Reaction: The intermediate undergoes a substitution reaction with N-methylbenzylamine.
Reduction and Catalytic Hydrogenation: The product is then reduced using a reducing agent and subjected to catalytic hydrogenation to yield dipivefrine.
Industrial Production Methods
The industrial production of dipivefrine hydrochloride follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are mild, and the process ensures high yield and purity (over 98%) of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipivefrine hydrochloride undergoes several types of chemical reactions:
Hydrolysis: In the human eye, dipivefrine is hydrolyzed to epinephrine by esterase enzymes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly during its synthesis and metabolic conversion.
Common Reagents and Conditions
Esterification: Pivaloyl chloride is commonly used for esterification.
Reduction: Reducing agents and catalytic hydrogenation are employed in the synthesis process.
Major Products Formed
The major product formed from the hydrolysis of dipivefrine hydrochloride is epinephrine, which exerts its pharmacological effects in the eye .
Wissenschaftliche Forschungsanwendungen
Dipivefrine hydrochloride has several scientific research applications:
Medicine: It is used to treat chronic open-angle glaucoma by reducing intraocular pressure.
Pharmacology: As a prodrug, it is studied for its enhanced absorption and stability compared to epinephrine.
Biochemistry: Research focuses on its metabolic conversion and interaction with adrenergic receptors.
Wirkmechanismus
Dipivefrine hydrochloride is a prodrug with little or no pharmacological activity until it is hydrolyzed into epinephrine inside the human eye. The liberated epinephrine stimulates α- and β2-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epinephrine: The parent compound of dipivefrine, used in various medical applications.
Phenylephrine: Another adrenergic agonist used in ophthalmic solutions.
Norepinephrine: A related compound with similar adrenergic activity.
Uniqueness of Dipivefrine Hydrochloride
Dipivefrine hydrochloride is unique due to its prodrug nature, which enhances its lipophilic character and penetration into the eye, making it more effective and better tolerated than epinephrine .
Eigenschaften
CAS-Nummer |
79071-01-5 |
|---|---|
Molekularformel |
C19H30ClNO5 |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
[2-(2,2-dimethylpropanoyloxy)-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H/t13-;/m0./s1 |
InChI-Schlüssel |
VKFAUCPBMAGVRG-ZOWNYOTGSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@H](CNC)O)OC(=O)C(C)(C)C.Cl |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)





![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)




